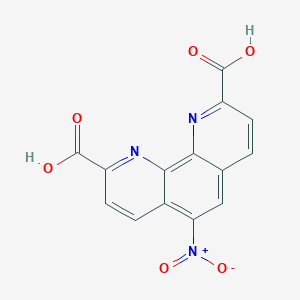

5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid

Description

Properties

IUPAC Name |

5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O6/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8/h1-5H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXNUFLUBLEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428798 | |

| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164394-23-4 | |

| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The primary route to 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid begins with the nitration of 1,10-phenanthroline or its precursors. A widely cited approach involves using mixed acids (H₂SO₄/HNO₃) under controlled conditions. For example, nitration at the 5-position of 1,10-phenanthroline-2,9-dicarboxylic acid proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxylic acid groups direct nitro group incorporation .

Reaction conditions typically involve:

-

Reagents: Concentrated sulfuric acid (95–98%) and nitric acid (65%) in a 5:1–20:1 mass ratio relative to the substrate .

-

Catalyst: Potassium bromide (KBr) enhances regioselectivity, yielding 5-nitro derivatives with >80% purity at small scales (1–5 g) .

Challenges: Scaling this method to >10 g reduces yields to <50% due to side reactions, such as over-nitration or oxidative degradation .

Sequential Carboxylation and Nitration

An alternative strategy involves introducing carboxylic acid groups before nitration. This method mitigates steric hindrance and improves nitro group positioning:

-

Carboxylation:

-

Nitration:

Oxidation of Amino Precursors

A less common but viable route involves oxidizing 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid. The amino group is introduced via reduction of a nitro intermediate, followed by re-oxidation to restore the nitro functionality:

-

Reduction:

-

This compound is reduced to the corresponding amine using H₂/Pd-C in ethanol at 25°C.

-

-

Re-oxidation:

Industrial-Scale Synthesis Considerations

Industrial production faces challenges in maintaining yield and minimizing environmental impact. Key advancements include:

-

Continuous Flow Reactors:

-

Green Chemistry Modifications:

Comparative Analysis of Methods

Reaction Optimization and Troubleshooting

-

Temperature Control: Excess heat (>50°C) promotes decarboxylation, detectable via IR loss of COOH stretches (1700 cm⁻¹) .

-

Acid Concentration: <90% H₂SO₄ results in incomplete nitration, while >98% causes sulfonation byproducts .

-

Workup Procedures: Neutralization with NaHCO₃ prior to filtration minimizes product loss .

Characterization and Quality Control

Scientific Research Applications

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is a complex organic compound known for its diverse applications across various scientific fields. This article explores its applications in analytical chemistry, biochemistry, and materials science, providing comprehensive data tables and case studies to illustrate its significance.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 313.22 g/mol. Its structure features a phenanthroline backbone with two carboxylic acid groups and a nitro group, enhancing its reactivity and biological activity. The compound is typically available in hydrated form and exhibits significant solubility in polar solvents.

Analytical Chemistry

Chelating Agent for Metal Ions

This compound is widely used as a chelating agent in various analytical methods. It forms stable complexes with metal ions, which can be utilized in redox titrations. The ability to effectively bind transition metals makes it valuable for determining metal ion concentrations in solution .

Table 1: Metal Ion Complexation

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Iron | 7.5 | Redox titrations |

| Copper | 6.8 | Trace analysis |

| Zinc | 5.9 | Environmental monitoring |

Biochemistry

Mediator in Enzyme Reactions

In biochemistry, this compound acts as a mediator for glucose oxidase (GOX), exhibiting antituberculous activity. It enhances the efficiency of enzyme reactions by facilitating electron transfer processes . This property makes it suitable for developing reagent-less biosensors and biofuel cells.

Case Study: Glucose Oxidase Mediator

In a study examining the efficacy of this compound as a mediator, researchers found that it significantly improved the reaction rates of GOX compared to traditional mediators. This enhancement was attributed to the compound's ability to stabilize the enzyme's active form .

Materials Science

Synthesis of Lanthanide Complexes

The compound has been utilized in synthesizing novel lanthanide complexes (e.g., Eu³⁺, Tb³⁺). These complexes exhibit unique photophysical properties suitable for various applications in luminescent materials and sensors . The triplet state energy of the ligand allows effective sensitization of lanthanide luminescence.

Table 2: Photophysical Properties of Lanthanide Complexes

| Complex | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Eu(5-NP) | 615 | 20 |

| Tb(5-NP) | 545 | 15 |

| Sm(5-NP) | 600 | 18 |

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The nitro and carboxylic acid groups enhance its binding affinity to metal centers, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, depending on the metal ion involved and the biological context.

Comparison with Similar Compounds

5-Amino-1,10-Phenanthroline-2,9-Dicarboxylic Acid

Amino-substituted analogs exhibit contrasting electronic properties:

Key Insight: The nitro group’s electron deficiency is critical for catalytic applications, whereas amino groups are less effective in redox-driven systems .

Comparison with Isothiocyanato Derivatives

5-Isothiocyanato-1,10-phenanthroline-2,9-dicarboxylic acid (used in biosensors) differs in functional group reactivity:

| Property | 5-Nitro Derivative | Isothiocyanato Derivative |

|---|---|---|

| Reactivity | Stabilizes metal complexes | Forms covalent bonds (e.g., with BSA) |

| Application Focus | Catalysis, ECL | Protein conjugation for biosensors |

Key Insight : The nitro derivative’s stability in coordination contrasts with the isothiocyanato group’s utility in bioconjugation .

Data Tables

Table 1: Physical Properties

Biological Activity

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid (5NP) is a heterocyclic compound recognized for its significant biological activities, particularly in antimicrobial applications. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₄H₇N₃O₆

Molecular Weight : 313.23 g/mol

CAS Number : 164394-23-4

IUPAC Name : this compound

5NP exhibits a unique mechanism primarily targeting Mycobacterium tuberculosis (M. tuberculosis) . The compound is activated in an F420-dependent manner , leading to the formation of reactive metabolites that induce autophagy in macrophages and contribute to the bactericidal effects against both extracellular and intracellular forms of the bacteria.

Key Mechanisms:

- Activation : The presence of F420 is essential for the activation of 5NP, which results in the production of 1,10-phenanthroline and other metabolites.

- Autophagy Induction : The metabolites generated can induce autophagy in immune cells, enhancing the clearance of M. tuberculosis.

- Bactericidal Activity : The compound has demonstrated efficacy in killing M. tuberculosis by penetrating cell membranes and disrupting metabolic processes.

Biological Applications

5NP has been studied for various biological applications:

- Antimicrobial Activity : It shows promising results against M. tuberculosis and other bacterial strains .

- Enzyme Interaction : The compound acts as a mediator for glucose oxidase (GOX), suggesting potential interactions with metabolic pathways.

- Coordination Chemistry : Its ability to form stable complexes with metal ions makes it valuable in biochemical assays and sensor development .

Research Findings

Numerous studies have explored the biological activity of 5NP:

Table 1: Summary of Key Research Findings on 5NP

Case Studies

-

Antimicrobial Efficacy Against M. tuberculosis :

A study highlighted that 5NP effectively reduced the viability of M. tuberculosis in vitro, indicating its potential as a therapeutic agent in treating tuberculosis infections. -

Mechanistic Insights into Autophagy Induction :

Research demonstrated that the metabolites produced from 5NP activation could trigger autophagic pathways in macrophages, enhancing their ability to combat intracellular pathogens. -

Comparison with Other Phenanthroline Derivatives :

Studies comparing 5NP with other derivatives such as 1,10-phenanthroline-2,9-dicarboxylic acid revealed that the nitro group significantly enhances its reactivity and biological activity, making it a more potent candidate for drug development .

Q & A

Q. What are the standard synthetic routes for 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid, and how can purity be optimized?

The compound is typically synthesized via oxidation of 2,9-dimethyl-1,10-phenanthroline derivatives. A two-step protocol involves:

- Step 1 : Oxidation of methyl groups to aldehyde intermediates using selenium dioxide (SeO₂) in dioxane under reflux, followed by ether washing to isolate the dicarbaldehyde .

- Step 2 : Further oxidation with concentrated nitric acid (HNO₃) to convert aldehydes to carboxylic acids, with recrystallization from methanol to enhance purity . Purity Challenges : SeO₂ may introduce selenium contamination; alternatives like CrO₃ or KMnO₄ reduce impurities but require careful stoichiometric control .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

- FT-IR Spectroscopy : Identifies carboxylic acid (-COOH) and nitro (-NO₂) functional groups via O-H/N-O stretching bands .

- Elemental Analysis : Confirms empirical formula (C₁₄H₇N₃O₆) and hydration states .

- X-ray Diffraction (XRD) : Resolves monoclinic crystal structure (space group P 1 21/a 1) with unit cell parameters (a = 6.94 Å, b = 23.90 Å, c = 10.19 Å) .

Q. What are the challenges in synthesizing high-purity 1,10-phenanthroline-2,9-dicarboxylic acid derivatives?

Key issues include:

- Byproduct Formation : Oxidation with SeO₂ or HNO₃ may yield 5,6-dihydro-5,6-dioxo derivatives, requiring rigorous recrystallization .

- Solvent Selection : Methanol or chloroform recrystallization improves purity but demands temperature-controlled cooling to avoid co-precipitation of impurities .

Advanced Research Questions

Q. How does ligand preorganization in this compound enhance its electrochemiluminescence (ECL) applications?

The rigid phenanthroline backbone acts as a preorganized ligand for Fe-N-C nanosheets, enhancing ECL intensity for tetracycline detection. Methodological Steps :

Q. What computational approaches predict the selectivity of PDA derivatives for actinides over lanthanides?

Density Functional Theory (DFT) studies reveal:

- HSAB Principle : Hard oxygen donors in PDA preferentially bind softer Am³⁺ over harder Ln³⁺ due to intra-ligand synergism with nitrogen donors .

- Fukui Reactivity Indices : Higher covalency in Am-O bonds (vs. Ln-O) correlates with shorter bond lengths and stronger orbital interactions . Experimental Validation : Solvent extraction tests show separation factors (SFAm/Eu) >40 for tetraalkylamide derivatives .

Q. How can amide derivatives of this compound be tailored for selective Am(III) extraction?

Design Strategies :

- Introduce N,N,N’,N’-tetraalkyl substituents to enhance lipophilicity and phase-transfer efficiency .

- Test extraction efficiency in HNO₃/kerosene systems with Br-cosan synergists to achieve SFAm/Eu >51 . Analytical Methods : Use ICP-MS for trace metal quantification and UV-Vis spectroscopy to monitor complexation .

Q. What role does hydrogen bonding play in the structural assembly of metal complexes with this ligand?

In [Ni(L)(H₂O)₃]·H₂O complexes, hydrogen bonds between carboxylate oxygens and coordinated water molecules form 3D networks. Characterization :

Q. How can this compound be modified to create fluorescent probes for bioanalytical applications?

Functionalization Strategies :

- Conjugate with 4,7-bis(chlorosulfophenyl) groups (BCPDA) to create bifunctional chelators for time-resolved fluorescence .

- Integrate with biotin-streptavidin systems to amplify detection signals in immunoassays . Validation : Measure Förster resonance energy transfer (FRET) efficiency and Stokes shifts for probe optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.